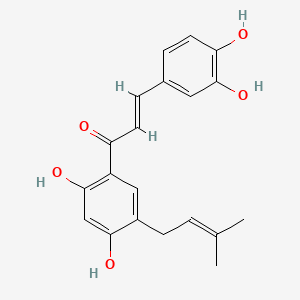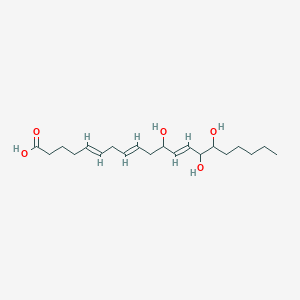
Thespone
Vue d'ensemble
Description
Thespone is a natural product found in Thespesia populnea with data available.
Applications De Recherche Scientifique
1. Stem Cell Research and Therapeutic Applications
Thespone's application in stem cell research, particularly for treating blood and immunological disorders, has been explored. Guidelines for clinical translation in this area have been formulated by the scientific community and advocacy groups (Kiatpongsan & Sipp, 2009).
2. Data Practices in Scientific Research
Studies have emphasized the importance of data sharing in scientific research, which is crucial for verification of results and extending research from prior findings. Challenges in data accessibility, discovery, reuse, preservation, and sharing are notable in the context of Thespone research (Tenopir et al., 2011).
3. Scientific Research Management Systems
Efforts have been made to design scientific research management information systems, specifically for applied undergraduate studies, which could be relevant for managing Thespone-related research projects. These systems aim to standardize and modernize scientific management work (Zhu, 2010).
4. Cyberinfrastructure for Biological and Environmental Sciences
The development of platforms like DataONE, designed to support data discovery and access across diverse data centers, is relevant for Thespone research in the fields of biology and environmental science. These platforms provide integrated tools supporting all elements of the data lifecycle (Michener et al., 2012).
5. Spectroscopic Research in Exotic Isotopes
Thespone research applications extend to spectroscopic calculations in exotic isotopes, supported by scientific research grants and programs, indicating its potential use in advanced physical sciences (Nomura et al., 2011).
6. Biomedical Applications of Polycaprolactone Fiber Mats
Polycaprolactone (PCL), a biodegradable polyester, has emerged in biomedical applications relevant to Thespone research. Its uses in electrospinning and as scaffolds for in vitro research highlight its potential in biomedical fields (Suwantong, 2016).
7. Predicting Research Trends
Methodologies to understand and predict scientific research trends, focusing on the structures of grants, could be applied to Thespone research. This approach can correlate well with actual trends and is effective in interacting research areas (Yamashita et al., 2015).
8. Natural Product Research
Thespone research includes the study of natural products like Thespesenone and dehydrooxoperezinone-6-methyl ether, isolated from Thespesia populnea. These compounds are new sesquiterpene quinones, indicating Thespone's potential in natural product chemistry (Puckhaber & Stipanovic, 2004).
9. Interdisciplinary Indexing and Searching for Research Literature
The development of interdisciplinary tools like the IPSP thesaurus for indexing and searching research literature is relevant for Thespone research. This enhances the discoverability of research across various disciplines, which is crucial for Thespone studies that span multiple scientific fields (Lawrence et al., 2006).
10. Application in IoT
Thespone's application extends to the Internet of Things (IoT), particularly in areas like GPSone position technology. This demonstrates its utility in improving enterprise management efficiency and promoting IoT development (Ni, 2012).
Propriétés
IUPAC Name |
1,5,8-trimethylbenzo[e][1]benzofuran-6,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOPZJRIWGLYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





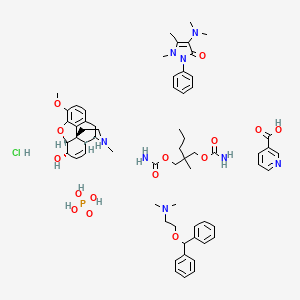
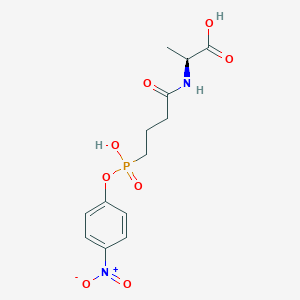

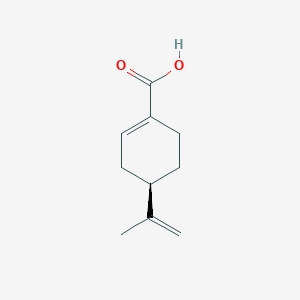

![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)




